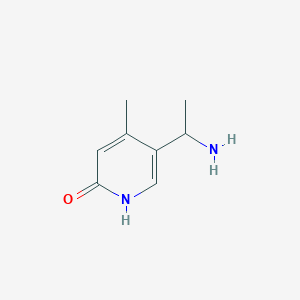

5-(1-Aminoethyl)-4-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11) |

InChI Key |

RQZDKIKLCIWXRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC=C1C(C)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Pyridinol Systems

Intrinsic Reactivity of the 5-(1-Aminoethyl)-4-methylpyridin-2-ol Core

The chemical behavior of this compound is dictated by the functional groups attached to its pyridinol core: a primary amino group on the ethyl substituent and a hydroxyl group on the pyridine (B92270) ring. These groups confer specific reactive properties to the molecule.

The this compound molecule possesses two primary sites for nucleophilic attack: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

Amino Group: The primary amino group (-NH2) on the ethyl side chain is a significant nucleophilic center. The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers. The nucleophilicity of primary amino groups is well-established, enabling them to participate in a wide range of chemical reactions. nih.govresearchgate.net Studies on various amino acids have shown that while their basicity (pKaH values) can vary significantly, the nucleophilic reactivities of their primary amino groups differ by less than a factor of four. nih.govresearchgate.net This consistent reactivity underscores the group's role as a reliable nucleophile in aqueous solutions. nih.gov

Hydroxyl Group: The hydroxyl group (-OH) directly attached to the pyridine ring also exhibits nucleophilic character due to the lone pairs on the oxygen atom. However, its reactivity is intricately linked to the tautomeric equilibrium of the 2-hydroxypyridine system (see Section 3.1.3). In its hydroxyl (or "enol") form, the oxygen can act as a nucleophile. Its nucleophilicity can be influenced by the electronic properties of the pyridine ring and the surrounding solvent environment.

A key reaction pathway for molecules containing a primary amino group is condensation with carbonyl compounds, such as aldehydes and ketones, to form an imine, commonly known as a Schiff base. derpharmachemica.comresearchgate.net The this compound molecule, with its primary amino group, is expected to readily undergo such reactions.

The formation of a Schiff base typically proceeds in two main stages:

Hemiaminal Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a hemiaminal or carbinolamine. derpharmachemica.commdpi.com

Dehydration: The hemiaminal intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. derpharmachemica.com

This reaction is reversible and can be catalyzed by weak acids or bases. derpharmachemica.com Pyridine derivatives that contain an amino group are known to undergo Schiff base condensation to form ligands that are of great interest in medicinal and coordination chemistry. researchgate.netnih.gov The resulting Schiff bases are flexible, multidentate ligands capable of forming stable complexes with various metal ions. researchgate.net

The 2-hydroxypyridine core of this compound is a classic example of a system that exhibits lactam-lactim tautomerism. wikipedia.org This involves the migration of a proton between the oxygen and nitrogen atoms of the ring, resulting in an equilibrium between two tautomeric forms: 2-hydroxypyridine (the "enol" or "lactim" form) and 2-pyridone (the "keto" or "lactam" form). wikipedia.orgnih.gov

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgwuxibiology.com In the gas phase and non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. wikipedia.orgnih.gov Conversely, in polar solvents like water and alcohols, the equilibrium shifts significantly towards the more polar 2-pyridone form. wikipedia.orgnih.govwuxibiology.com This shift is attributed to the ability of polar solvents to stabilize the greater dipole moment of the 2-pyridone tautomer through hydrogen bonding. wuxibiology.com In the solid state, the 2-pyridone form is predominant. wikipedia.orgnih.gov

The 2-pyridone form has a resonance contributor that is aromatic and places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen, which contributes to its stability. youtube.com The interconversion between the two forms can be facilitated by self-catalysis through the formation of hydrogen-bonded dimers. wikipedia.org

| Environment | Favored Tautomer | Reason |

| Gas Phase | 2-Hydroxypyridine wikipedia.orgnih.gov | Lower intrinsic energy. nih.gov |

| Non-polar Solvents | 2-Hydroxypyridine wikipedia.org | Favored in less polar environments. |

| Polar Solvents (e.g., Water) | 2-Pyridone wikipedia.orgnih.govwuxibiology.com | Stabilization of the more polar keto form via hydrogen bonding. wuxibiology.com |

| Solid State | 2-Pyridone wikipedia.orgnih.gov | Confirmed by X-ray crystallography and IR spectroscopy. wikipedia.orgnih.gov |

Radical Trapping Mechanisms and Antioxidant Properties of Pyridinols

Pyridinol derivatives are recognized for their potential as potent antioxidants. researchgate.netnih.gov Their efficacy stems from their ability to scavenge and neutralize harmful free radicals, particularly those involved in oxidative stress.

Peroxyl radicals (ROO•) are key intermediates in autoxidation chain reactions, which can damage biological molecules like lipids, proteins, and nucleic acids. nih.govnih.gov Phenolic compounds and their heterocyclic analogs, like pyridinols, are effective antioxidants because they can donate a hydrogen atom from their hydroxyl group to a peroxyl radical, thus breaking the oxidation chain. nih.govjscholarpublishers.com

The reaction is as follows: Ar-OH + ROO• → Ar-O• + ROOH

Here, the pyridinol (Ar-OH) reacts with a chain-carrying peroxyl radical (ROO•), neutralizing it and forming a relatively stable aryloxyl radical (Ar-O•). nih.gov The effectiveness of this process depends on the rate constant of the reaction and the stability of the resulting aryloxyl radical. Studies on 3-pyridinols have shown that they possess reactivities toward peroxyl radicals that are similar to equivalently substituted phenols, despite having stronger O-H bonds. nih.gov This combination of high reactivity and robust O-H bonds makes them particularly effective radical-trapping antioxidants. nih.gov The antioxidant activity of various pyridinol and 2-pyridone derivatives has been confirmed through multiple in vitro assays. researchgate.netnih.govpensoft.net

The unique properties of pyridinols make them ideal candidates for use in synergistic co-antioxidant systems, where they are combined with other, often less expensive, antioxidants to achieve an enhanced protective effect. nih.gov A common strategy involves pairing a highly reactive pyridinol with a less reactive but more abundant phenolic antioxidant, such as 2,6-di-tert-butyl-4-methylphenol (BHT). nih.gov

In such a binary system, the two antioxidants function in a complementary manner:

Radical Trapping: The more reactive pyridinol (the principal antioxidant) rapidly traps the chain-carrying peroxyl radicals (ROO•). nih.govbeilstein-journals.org

Regeneration: The less reactive phenolic co-antioxidant then regenerates the pyridinol by donating a hydrogen atom to the pyridinoxyl radical formed in the first step. nih.govbeilstein-journals.org

| Component | Role in Synergistic System | Key Property |

| Pyridinol (Principal Antioxidant) | Rapidly traps chain-carrying peroxyl radicals. nih.govbeilstein-journals.org | High reactivity (kinh) towards radicals. beilstein-journals.org |

| Phenol (Co-Antioxidant) | Regenerates the pyridinol from its aryloxyl radical. nih.govbeilstein-journals.org | Lower O-H Bond Dissociation Enthalpy (BDE) than the pyridinol. beilstein-journals.org |

Complexation Chemistry with Transition Metal Ions

The interaction of pyridinol systems with transition metal ions is a cornerstone of coordination chemistry, leading to the formation of a diverse array of metal complexes with varied structures and applications. The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group provides pyridinols with the ability to act as versatile ligands, coordinating to metal centers in several ways.

The design of pyridinol-based ligands for specific metal ion coordination is guided by several key principles that influence the stability, selectivity, and reactivity of the resulting complexes. The multidentate character of these ligands is of great importance in their complexation with a large number and type of transition metals nih.gov.

Effective ligand design often focuses on preorganization, where the ligand's conformation is already suited for metal binding, minimizing the entropic penalty upon complexation. Factors that control thermodynamic metal ion selectivity in aqueous solutions are a primary consideration rsc.org. Key design principles include:

Chelate Ring Size: The number of atoms in the ring formed by the ligand and the metal ion significantly affects the stability of the complex. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain.

Steric Effects: Bulky substituents near the coordination site can influence the geometry of the metal complex and its stability. Steric clashes between atoms on polypyridyl ligands can decrease complex stability rsc.org. This can be strategically used to favor coordination with certain metal ions over others based on their ionic radii.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyridinol ring can modulate the basicity of the nitrogen and oxygen donor atoms, thereby affecting the strength of the metal-ligand bonds.

Preorganization and Rigidity: Incorporating the pyridinol moiety into a more rigid framework, such as through bridging benzo groups (as seen in 1,10-phenanthroline versus 2,2'-bipyridyl), can enhance binding affinity by reducing the conformational flexibility of the free ligand rsc.org.

The ability of pyridinol ligands to interact with transition metals can be both covalent (through the deprotonated oxygen) and through hemilabile coordination (via the nitrogen atom), allowing for the formation of chiral complexes nih.gov. The interplay of these design factors allows for the tuning of ligand properties to achieve selective complexation and to create complexes with desired catalytic or material properties.

The synthesis of metal-pyridinol complexes typically involves the reaction of a suitable pyridinol ligand with a metal salt in an appropriate solvent. The coordination environment of the resulting complex is influenced by the metal ion, the ligand structure, and the reaction conditions researchgate.net. Pyridine and its derivatives are widely used as ligands in coordination chemistry jscimedcentral.com.

The formation of these complexes can be represented by the general reaction: Mⁿ⁺ + xL⁻ ⇌ [MLₓ]⁽ⁿ⁻ˣ⁾⁺

Where Mⁿ⁺ is a metal ion, L⁻ is the deprotonated pyridinol ligand, and x is the number of coordinated ligands.

Once formed, the characterization of these complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Common Characterization Techniques for Metal-Pyridinol Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N and C-O bonds in the pyridinol ligand. The disappearance of the O-H stretch indicates deprotonation and coordination of the oxygen atom. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution and provide insights into the ligand's coordination environment through changes in chemical shifts upon complexation. |

| UV-Visible Spectroscopy | Used to study the electronic properties of the complexes. The formation of a complex is often indicated by a change in the absorption spectrum compared to the free ligand and metal salt scispace.com. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its stoichiometry and fragmentation patterns derpharmachemica.com. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and solid-state packing arrangements nih.govnih.gov. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to confirm its empirical formula derpharmachemica.com. |

| Molar Conductance Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in solution, providing information about the nature of the counter-ions derpharmachemica.com. |

For example, in the characterization of uranyl complexes with pyridine dipyrrolide ligands, techniques such as single-crystal X-ray diffraction revealed a distorted octahedral geometry, while IR spectroscopy confirmed the metalation of the nitrogen atoms and identified the asymmetric O=U=O stretch nih.gov. Similarly, the characterization of Ni(II), Co(II), Cu(II), and Zn(II) complexes with pyrazoline derivatives involved a suite of these techniques to establish their structures derpharmachemica.com.

The formation of a metal-ligand complex is typically a stepwise process. For a 1:1 complex: M + L ⇌ ML; K₁ = [ML] / ([M][L])

For a 1:2 complex: ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

Several experimental methods are used to determine these constants, often involving titrations where a solution of the metal ion is titrated with the ligand, or vice-versa, while monitoring a physical property that changes upon complexation.

Methods for Determining Stability Constants

| Method | Principle |

| Potentiometry (pH-metry) | One of the most common and accurate methods. It involves monitoring the pH of a solution as a strong base is added to a mixture of the ligand and the metal ion. The release of protons upon complexation allows for the calculation of stability constants. |

| Spectrophotometry (UV-Vis) | This method is used when the complex has a distinct absorption spectrum from the metal and ligand. By measuring the absorbance at different concentrations, the equilibrium concentrations of all species can be determined using Beer's law scispace.com. |

| Calorimetry | Measures the heat change (enthalpy, ΔH) during the complexation reaction. From the enthalpy and the Gibbs free energy (ΔG), which is related to the stability constant (ΔG = -RTlnK), the entropy change (ΔS) can also be determined wikipedia.org. |

| NMR Spectroscopy | Changes in the chemical shifts of the ligand's protons upon titration with a metal ion can be used to follow the extent of complex formation and calculate the stability constant. |

Computational chemistry, using methods like Density Functional Theory (DFT) in combination with a continuum solvent model, has also emerged as a powerful tool for predicting stability constants and pKa values of metal complexes in solution rsc.org. These theoretical approaches can complement experimental techniques and provide a detailed description of the microscopic equilibria rsc.org.

Mechanistic Pathways of Directed C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds in pyridine rings is a powerful strategy for synthesizing complex heterocyclic molecules, as the pyridine scaffold is prevalent in pharmaceuticals and functional materials beilstein-journals.orgnih.gov. C–H functionalization is challenging due to the high kinetic barrier for C–H bond cleavage and the difficulty in achieving selectivity among multiple C–H bonds beilstein-journals.org. Transition-metal catalysis has become a key strategy to overcome these challenges beilstein-journals.org.

In pyridinol systems, the nitrogen atom and the hydroxyl group can act as directing groups, coordinating to a metal catalyst and positioning it in close proximity to a specific C–H bond, thereby facilitating its activation. The heteroatoms in a directing group coordinate with the metal catalyst to activate relatively inert C–H bonds researchgate.net.

The general mechanistic pathway for directed C–H functionalization often involves several key steps:

Coordination: The directing group (e.g., the pyridine nitrogen or a derivative) coordinates to the transition metal catalyst.

C–H Activation/Metallation: The metal center then cleaves a nearby C–H bond. This is often the rate-determining step and can occur through several mechanisms, including:

Concerted Metalation-Deprotonation (CMD): A single transition state where the C-H bond is broken and the M-C bond is formed with the assistance of a base.

Oxidative Addition: The metal center formally inserts into the C-H bond, increasing its oxidation state by two.

Sigma-Bond Metathesis: A four-centered transition state involving the C-H bond and a metal-ligand bond.

Functionalization: The resulting metallacycle intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide). This step can involve migratory insertion or reductive elimination.

Catalyst Regeneration: The product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

The regioselectivity of the functionalization (i.e., which C–H bond is activated) is a major challenge. The proximity of the nitrogen atom often favors the functionalization of the C2 position (ortho to the nitrogen) nih.govslideshare.net. However, significant progress has been made in developing methods for the functionalization of more distal positions (C3 and C4) nih.gov. These methods often rely on the installation of a removable directing group at the nitrogen or another position on the ring to steer the catalyst to the desired C–H bond.

Advanced Spectroscopic and Analytical Characterization Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about a molecule's atomic arrangement, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: In ¹H NMR spectroscopy of 5-(1-Aminoethyl)-4-methylpyridin-2-ol, each unique proton in the molecule would generate a distinct signal. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide information about the electronic environment, the number of protons, and adjacent protons, respectively. Expected signals would include those for the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the aminoethyl group, the separate methyl group on the ring, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. researchgate.netnih.gov The signals for OH and NH protons are often broad and their chemical shifts can be dependent on solvent and concentration. msu.edu

¹³C NMR: A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. udel.edulibretexts.org For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the methyl and aminoethyl substituents.

Table 1: Hypothetical NMR Data for this compound This table is an illustrative example based on typical chemical shift values for similar structural motifs.

¹H NMR (in DMSO-d₆)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 10.5-12.0 | broad s | 1H | Pyridinol OH |

| ~ 7.0-7.5 | s | 1H | Aromatic CH (C6-H) |

| ~ 6.0-6.5 | s | 1H | Aromatic CH (C3-H) |

| ~ 3.5-4.0 | q | 1H | Methine CH (aminoethyl) |

| ~ 2.0-2.5 | s | 3H | Ring CH₃ |

| ~ 1.8-2.2 | broad s | 2H | Amino NH₂ |

| ~ 1.2-1.5 | d | 3H | Methyl CH₃ (aminoethyl) |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160-165 | C2 (C-OH) |

| ~ 140-145 | C4 (C-CH₃) |

| ~ 135-140 | C5 (C-aminoethyl) |

| ~ 120-125 | C6 (CH) |

| ~ 105-110 | C3 (CH) |

| ~ 45-50 | Methine C (aminoethyl) |

| ~ 20-25 | Methyl C (aminoethyl) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups. Changes in these bands upon interaction with other molecules, such as metal ions, can indicate complex formation.

Key Expected IR Absorption Bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group of the pyridinol. pressbooks.pub

N-H Stretch: The primary amine group would typically show two medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com

C-H Stretch: Absorptions for sp³ C-H bonds (methyl and aminoethyl groups) would appear just below 3000 cm⁻¹, while sp² C-H stretches (pyridine ring) would appear just above 3000 cm⁻¹. libretexts.org

C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ region. masterorganicchemistry.com

C-O Stretch: The stretching vibration for the C-O bond of the pyridinol would be found in the fingerprint region, typically around 1200-1300 cm⁻¹. libretexts.org

Table 2: Expected Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |

| 3300-3500 | Medium (two bands) | N-H Stretch | Primary Amine |

| > 3000 | Medium | C-H Stretch | Aromatic (sp²) |

| < 3000 | Medium | C-H Stretch | Aliphatic (sp³) |

| 1450-1650 | Medium to Strong | C=C, C=N Stretch | Pyridine Ring |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and enabling the study of metal complex formation. libretexts.orgnih.gov The pyridine ring in this compound constitutes a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

Upon chelation with metal ions, where the amine and hydroxyl groups can act as ligands, the electronic environment of the chromophore changes. researchgate.net This change typically results in a shift of the λmax to a longer wavelength (a bathochromic or red shift), which can be monitored to study the stoichiometry and stability of the resulting metal complex. semanticscholar.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a compound's elemental formula. For this compound, with a molecular formula of C₈H₁₂N₂O, the calculated monoisotopic mass is 152.09496 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely, thereby confirming the elemental composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (Da) |

|---|---|---|

| C₈H₁₂N₂O | [M+H]⁺ | 153.10224 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing complex mixtures, such as those from chemical synthesis or forced degradation studies. sci-hub.box

In the context of this compound, an LC-MS method could be developed to:

Assess Purity: Separate the target compound from starting materials, by-products, and impurities, with the mass spectrometer confirming the identity of each peak.

Identify Degradation Products: In stability studies, the compound might be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). nih.gov LC-MS can separate any resulting degradation products, and their mass spectra can be used to deduce their structures. For example, potential degradation could involve oxidation of the hydroxyl group or deamination of the aminoethyl side chain. The mass difference between the parent compound and the degradation products provides critical clues for structural elucidation. researchgate.net

Chromatographic Methods for Compound Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity. The choice between methods like HPLC and HILIC depends on the compound's polarity.

High-Performance Liquid Chromatography (HPLC) in Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized chemical compounds. For a polar compound such as this compound, a reversed-phase (RP-HPLC) method would typically be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with acidic or basic modifiers to ensure sharp peak shapes.

Purity analysis is conducted by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method for quantitative analysis would demonstrate high precision, accuracy, and linearity over a specific concentration range nacalai.com. While specific methods for this compound are not published, a typical approach for a related compound, 4-Amino-2-chloropyridine, utilizes a mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm sielc.com. The development of such a method for this compound would be a standard procedure in its chemical synthesis and characterization workflow.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridinol Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Polar and Ionic Compound Analysis

For highly polar and ionic compounds that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative protheragen.ai. HILIC employs a polar stationary phase (e.g., silica or amide-bonded) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer nacalai.com. This technique is particularly well-suited for separating polar analytes like amino acids, nucleotides, and polar pyridines tainstruments.comresearchgate.net.

When coupled with mass spectrometry (HILIC-MS), this method provides both high separation power and sensitive, selective detection. The high organic content of the mobile phase enhances electrospray ionization (ESI), leading to improved sensitivity in the mass spectrometer tainstruments.com. Analysis of this compound via HILIC-MS would allow for accurate mass determination, confirming its molecular weight and providing fragmentation data to support its structural identification asmeechem.comresearchgate.net.

Thermal and Elemental Analysis for Compositional and Stability Investigations

Thermal and elemental analyses are critical for confirming the empirical formula of a new compound and assessing its thermal stability.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed molecular formula (C₈H₁₂N₂O for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity researchgate.net. For a related Schiff base, elemental analysis was used to confirm the proposed formula researchgate.net.

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 63.14% |

| Hydrogen | H | 1.008 | 7.95% |

| Nitrogen | N | 14.007 | 18.41% |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information on a material's stability and phase transitions as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which the compound decomposes. For pyridine derivatives, TGA can reveal decomposition steps, such as the loss of side chains or the breakdown of the pyridine ring bldpharm.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram can identify thermal events such as melting, crystallization, and glass transitions google.comchemicalbook.com. An endothermic peak on a DSC curve typically corresponds to melting, providing the compound's melting point, while an exothermic peak can indicate decomposition or crystallization. Studies on related pyridine-containing coordination polymers have used DSC to characterize thermally induced spin transitions mdpi.com.

For this compound, a combined TGA-DSC analysis would establish its decomposition temperature, identify any phase transitions, and provide a general profile of its thermal stability nih.gov.

X-ray Diffraction Studies for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would unambiguously confirm its chemical structure, including the connectivity of atoms and its stereochemistry. The analysis would also reveal how the molecules are arranged in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding mdpi.com. The resulting data includes the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group nih.gov. While crystal structure data exists for related compounds like 2-Amino-5-methylpyridine, no such data is currently available for this compound nih.gov.

Table 3: Example of X-ray Crystallographic Data (Hypothetical)

| Parameter | Description |

|---|---|

| Empirical Formula | C₈H₁₂N₂O |

| Formula Weight | 152.19 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Molecules per unit cell |

| Density (calculated) | g/cm³ |

Applications in Advanced Materials and Chemical Biology Research

Role as Synthetic Intermediates in Drug Discovery Scaffolds

The pyridin-2-ol, or pyridinone, scaffold is a foundational element in the synthesis of complex molecules designed to interact with biological systems. More than 85% of all biologically active compounds feature heterocyclic scaffolds, which are crucial for tailoring the pharmacodynamic and pharmacokinetic profiles of a molecule. nih.gov The pyridinone structure is frequently employed to alter properties such as polarity and hydrogen bonding capacity, making it an important intermediate in the creation of new drugs. nih.govnih.gov

The pyridinone core is a key building block for a wide array of pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov A notable example of a related compound being used as a process intermediate is 4-amino-5-methyl-1H-pyridin-2(1H)-one, which is a precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. google.com The adaptability of the pyridinone ring allows for systematic modifications at multiple positions, which is crucial for optimizing the activity of antiviral agents. nih.gov This synthetic tractability makes compounds like 5-(1-Aminoethyl)-4-methylpyridin-2-ol valuable starting points for developing new chemical entities.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, offering advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently. nih.govnih.gov FBDD begins by screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov The pyridinone scaffold is exceptionally well-suited for FBDD. nih.gov

Key attributes of the pyridinone scaffold for FBDD include:

Low Molecular Weight: The core structure is small, aligning with the "Rule of Three" often used to define fragments (MW < 300 Da). dtu.dk

Multiple Derivatization Points: The ring system provides several positions where chemical substitutions can be made to "grow" the fragment into a more potent lead compound. nih.gov

Favorable Physicochemical Properties: It can form multiple hydrogen bonds and its polarity and lipophilicity can be fine-tuned, which can improve water solubility and the ability to cross cell membranes. nih.gov

High Ligand Efficiency: Fragments often exhibit higher binding efficiency compared to larger molecules identified through HTS, providing a more effective starting point for optimization. nih.gov

The deconstruction-reconstruction approach in FBDD involves breaking down known potent ligands into their constituent fragments to identify privileged structures which can then be reassembled into novel compounds with improved properties. nih.gov The pyridinone core represents such a privileged fragment, serving as a versatile anchor for building new inhibitors.

The pyridin-2-ol scaffold is a central component in the design of molecules that can selectively modulate the activity of specific enzymes and receptors. By acting as a central pivot, the pyridone core directs its substituent groups into the binding cavities of a target protein, engaging in critical interactions like hydrophobic and π-π stacking. nih.gov

A clear example of this is the development of a novel series of N-aryl-2-pyridone-3-carboxamide derivatives as agonists for the human Cannabinoid Receptor Type II (CB2R). nih.gov Activation of the CB2R is associated with analgesic and anti-inflammatory effects without the central nervous system side effects linked to the CB1R. nih.gov In these derivatives, the 2-pyridone moiety serves as the central scaffold, with modifications leading to compounds with significant potency. nih.gov

| Compound | Structure | Potency (EC50) |

|---|---|---|

| Derivative 8d | N-aryl-2-pyridone-3-carboxamide derivative | 112 nM |

| Anandamide (AEA) | Endogenous Agonist | Similar to 8d |

| 2-Arachidonoylglycerol (2-AG) | Endogenous Agonist | Similar to 8d |

EC50 represents the concentration of a drug that gives a half-maximal response. Data sourced from a study on Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. nih.gov

Molecular docking studies confirmed that the pyridone core fits within the center of the receptor's binding site, highlighting its effectiveness as a scaffold for designing new receptor modulators. nih.gov

Development of Chemical Probes and Imaging Agents

Beyond therapeutic applications, pyridinol-containing structures are instrumental in creating chemical probes and imaging agents. These tools are essential for visualizing and understanding complex biological processes in living systems. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radioactive tracers to visualize and measure metabolic processes and other functional activities within the body. nih.gov The design of novel PET tracers is a critical area of research for diagnosing and monitoring diseases like cancer. nih.govnih.gov

The pyridine (B92270) ring is a common structural motif in the development of PET radiotracers. For instance, 2-amino-4-methylpyridine analogues have been designed and synthesized to create potential PET tracers for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov In one study, a lead compound was radiolabeled with Fluorine-18 ([¹⁸F]), a common positron-emitting radioisotope, to produce a novel PET tracer. nih.gov The synthesis involves introducing the radioisotope onto the pyridine-containing scaffold, which is then used for in vivo imaging studies. nih.gov

| Isotope | Half-life | Common Application Area | Example Tracer |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | 109.7 min | Oncology, Neurology | [¹⁸F]-FDG, [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine |

| Carbon-11 (¹¹C) | 20.4 min | Oncology, Neurology | [¹¹C]-Methionine, [¹¹C]-Erlotinib |

| Nitrogen-13 (¹³N) | 9.97 min | Cardiology, Oncology | [¹³N]-Ammonia, [¹³N] 5-ALA |

This table summarizes common radioisotopes used in PET imaging and provides examples of tracers, including a pyridine-based agent. nih.govnih.govnih.govwikipedia.org

Once a potential imaging agent is synthesized, its interaction with biological systems must be thoroughly investigated. This involves evaluating its biodistribution (where it goes in the body) and its specific uptake in target tissues. For the [¹⁸F]-labeled 2-amino-4-methylpyridine analogue, studies were conducted in mice to assess its potential for imaging iNOS. nih.gov The tracer was administered, and PET scans were performed to observe its accumulation in various organs over time. This type of investigation is crucial to validate the utility of a new chemical probe for imaging a specific biological target. nih.govnih.gov

Catalytic Applications and Ligand Design in Organic Synthesis

The unique electronic and structural characteristics of pyridinol scaffolds, such as that found in this compound, have positioned them as versatile components in the design of ligands for catalysis. The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group offers multiple coordination modes and the potential for cooperative effects with a metal center, influencing the activity and selectivity of catalytic transformations.

Pyridinols as Ligands in Metal-Catalyzed Reactions

Pyridinol derivatives, particularly 2-pyridonates, are recognized as a highly versatile class of ligands in the field of transition metal catalysis. Their ability to act as LX-type donors, with the negative charge delocalized between the nitrogen and oxygen atoms, allows them to form stable complexes with a variety of metals. rsc.org These metal-pyridinol complexes have shown significant catalytic activity in a range of important organic reactions.

For instance, iridium(III) complexes featuring a κ¹-N-2-pyridinol ligand have demonstrated good efficacy in the dehydrogenation of secondary alcohols. rsc.org Similarly, a related bis(κ-N-2-pyridonate) iridium(III) complex has been successfully employed in the hydrogenation of carbon dioxide to formate and methanol, as well as in the dehydrogenation of formic acid. rsc.org Palladium(II) complexes with pyridine-based ligands have also been utilized as efficient catalysts in cross-coupling reactions and the carbonylation of aniline derivatives. acs.org

The catalytic prowess of these pyridinol-based ligands is often attributed to the potential for metal-ligand cooperativity. rsc.org The pyridinol moiety can participate directly in the catalytic cycle, for example, by facilitating the heterolytic cleavage of H-E bonds (where E can be H, Si, B, etc.) to form a metal hydride and a pyridinol ligand. This cooperative mechanism is crucial in transfer hydrogenation, dehydrogenation, and hydroelementation reactions. rsc.org The natural occurrence of a metal-pyridinol motif in the active site of the [Fe]-hydrogenase enzyme serves as a biological blueprint for the design of synthetic catalysts. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions Using Pyridinol-Type Ligands This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Metal Center | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| κ¹-N-2-pyridinol Complex | Iridium(III) | Dehydrogenation | Secondary Alcohols | Ketones/Aldehydes | rsc.org |

| bis(κ-N-2-pyridonate) Complex | Iridium(III) | Hydrogenation | Carbon Dioxide | Formate/Methanol | rsc.org |

| bis(2-hydroxy-6-iminopyridyl)-isoindoline Complex | Ruthenium | Hydroboration | Organic Nitriles | Boronated Amines | rsc.org |

| PdCl₂(XnPy)₂ Complex | Palladium(II) | Carbonylation | Aniline | Carbamates | acs.org |

Structure-Activity Relationships in Pyridinol-Based Catalysts

The catalytic performance of metal complexes containing pyridinol ligands is profoundly influenced by the specific structural and electronic properties of the ligand. Structure-activity relationship (SAR) studies are crucial for optimizing catalyst design and achieving desired reactivity and selectivity.

Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly alter the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. acs.org For example, in the palladium-catalyzed conversion of nitrobenzene to ethyl N-phenylcarbamate, an increase in the reaction yield was observed when Pd(II) complexes with more basic pyridine ligands were used. acs.org This suggests that the electron-donating ability of the ligand enhances the catalytic process. However, steric effects also play a critical role; substituents at the 2 or 6 positions of the pyridine ring can sometimes hinder catalytic activity, indicating that substitution at the 3 or 4 positions often provides a better correlation between ligand basicity and catalytic efficiency. acs.org

Applications in Material Science Research

The pyridine nucleus, a fundamental component of this compound, is a valuable building block in the design of functional organic materials. Its inherent electronic properties, thermal stability, and capacity for intermolecular interactions make it a desirable scaffold for applications ranging from optoelectronics to advanced polymers.

Integration into Functional Materials

Pyridine and its derivatives are frequently incorporated into functional materials due to their unique chemical and physical properties. innovations-report.com In the field of organic light-emitting diodes (OLEDs), for example, molecules containing pyridine units have been investigated as hole-transporting materials. nih.gov In such materials, the pyridine moiety can act as an acceptor unit, while another part of the molecule, such as pyrene, acts as a donor. This donor-acceptor architecture is crucial for tuning the optical and electrochemical properties of the material. nih.gov

The functionalization of the pyridine ring with different groups allows for the fine-tuning of material properties, which can improve device performance. nih.gov The ability to modify the pyridine structure through various synthetic protocols enables the development of materials with tailored characteristics for specific applications. nih.govmdpi.com Terpyridine ligands, which are composed of three pyridine units, can be synthesized from biomass-derived platform chemicals and subsequently used to construct a wide array of functional materials, including photovoltaic devices and metal-organic frameworks (MOFs). nih.govmdpi.com

Role in the Development of Advanced Chemical Cross-linkers and Polymers

Cross-linking is a fundamental process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming covalent or ionic bonds between polymer chains. chempoint.comresearchgate.net This creates a three-dimensional network structure that imparts durability and resilience. researchgate.net The compound this compound possesses functional groups—specifically an amino (-NH₂) group and a hydroxyl (-OH) group—that are reactive towards common cross-linking agents.

These functional groups can readily react with various cross-linkers, such as diisocyanates, to form polyurethane or polyurea networks. chempoint.com The presence of both a primary amine and a hydroxyl group offers the potential for creating polymers with complex architectures and specific properties. The functionality of the cross-links within a polymer network is a critical structural feature that influences the mechanical properties of the resulting material. unimelb.edu.au For instance, increasing the functionality of the cross-linker in certain polymer systems can lead to a higher modulus but lower strain. unimelb.edu.au

While direct application of pyridinols as primary cross-linking agents is not extensively documented, their integration into polymer backbones can introduce sites for subsequent cross-linking or impart specific functionalities to the final material. The reactive nature of the amino and hydroxyl groups on this compound suggests its potential utility as a monomer or a modifying agent in the synthesis of cross-linked polymers for advanced applications, such as specialized coatings, adhesives, or composites. chempoint.comresearchgate.net

Q & A

Q. What computational tools are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (XLogP3 ~2.5, ), bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM force fields.

- Docking Studies : AutoDock Vina screens binding modes to targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.